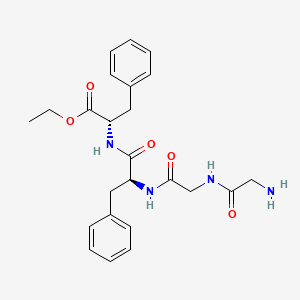

H-Gly-Gly-Phe-Phe-OEt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

H-Gly-Gly-Phe-Phe-OEt is a useful research compound. Its molecular formula is C24H30N4O5 and its molecular weight is 454.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Opioid Receptor Modulation

Research indicates that peptides similar to H-Gly-Gly-Phe-Phe-OEt can interact with opioid receptors, specifically the mu-opioid receptor (MOP) and delta-opioid receptor (DOP). These interactions are crucial for developing pain management therapies. Studies have shown that modifications to the peptide sequence can enhance binding affinity and selectivity for these receptors, potentially leading to new analgesics with fewer side effects compared to traditional opioids .

Drug Discovery and Development

This compound is utilized in drug discovery processes, particularly in identifying new peptide ligands through technologies like phage display. This method allows researchers to screen vast libraries of peptides for those that effectively bind to specific biological targets, facilitating the development of novel therapeutics .

Peptide Synthesis and Modification

The compound serves as a building block in peptide synthesis, enabling the creation of more complex structures with enhanced biological activity. Its derivatives have been explored for their ability to stabilize secondary structures in peptides, which is essential for maintaining their functional integrity .

Collagen and Hydrogel Development

This compound has been investigated in the context of biomaterials, particularly collagen-based hydrogels. These materials are significant in tissue engineering and regenerative medicine due to their biocompatibility and ability to support cell growth .

Opioid Peptide Analogues

A study showcased the synthesis of tetrapeptide analogues based on this compound that exhibited enhanced potency at opioid receptors compared to their parent compounds. The research demonstrated how subtle changes in peptide structure could lead to significant variations in pharmacological activity .

Peptide Ligand Discovery

Another investigation utilized this compound as a template for developing peptide ligands targeting transforming growth factor (TGF)-β1. The study highlighted the importance of structural modifications in improving ligand-receptor interactions, which is vital for therapeutic efficacy .

Data Tables

Propiedades

Número CAS |

22732-97-4 |

|---|---|

Fórmula molecular |

C24H30N4O5 |

Peso molecular |

454.5 g/mol |

Nombre IUPAC |

ethyl (2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoate |

InChI |

InChI=1S/C24H30N4O5/c1-2-33-24(32)20(14-18-11-7-4-8-12-18)28-23(31)19(13-17-9-5-3-6-10-17)27-22(30)16-26-21(29)15-25/h3-12,19-20H,2,13-16,25H2,1H3,(H,26,29)(H,27,30)(H,28,31)/t19-,20-/m0/s1 |

Clave InChI |

HMDAMIKXQMWHJM-PMACEKPBSA-N |

SMILES |

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CN |

SMILES isomérico |

CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CN |

SMILES canónico |

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CN |

Secuencia |

GGFF |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.